molecular formula C17H20N2O2S B5702362 N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea

N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No. B5702362
M. Wt: 316.4 g/mol
InChI Key: VTISWZMTSIVSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, also known as EMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMBS is a thiourea derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea inhibits the proliferation of cancer cells and the replication of certain viruses. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been found to reduce inflammation and oxidative stress in vitro and in vivo. In addition, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to exhibit antifungal activity.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its high purity and stability. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is also easy to handle and store. However, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Care should be taken when handling N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, and appropriate safety measures should be taken.

Future Directions

There are several future directions for N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea research. One direction is to further investigate the mechanism of action of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea and its potential targets. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea in vivo. Additionally, the potential applications of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea in material science and environmental science should be further explored. Finally, the synthesis method for N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea could be further optimized to increase the yield and reduce the cost.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is synthesized through a multi-step process that involves the reaction of 2-methoxybenzylamine with ethyl chloroformate to form N-(2-methoxybenzyl) carbamate. This intermediate product is then reacted with thiourea to form N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea. The synthesis method has been optimized to obtain a high yield of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea with high purity.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. In material science, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been used as a precursor for the synthesis of metal nanoparticles. In environmental science, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential application in wastewater treatment.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-3-21-16-11-7-5-9-14(16)19-17(22)18-12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTISWZMTSIVSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(2-methoxybenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.